Pro-HD3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

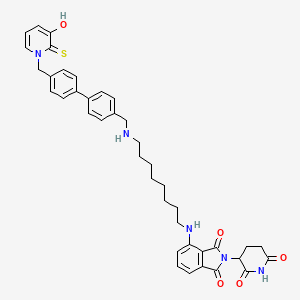

C40H43N5O5S |

|---|---|

Molecular Weight |

705.9 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[8-[[4-[4-[(3-hydroxy-2-sulfanylidene-1-pyridinyl)methyl]phenyl]phenyl]methylamino]octylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C40H43N5O5S/c46-34-11-8-24-44(40(34)51)26-28-14-18-30(19-15-28)29-16-12-27(13-17-29)25-41-22-5-3-1-2-4-6-23-42-32-10-7-9-31-36(32)39(50)45(38(31)49)33-20-21-35(47)43-37(33)48/h7-19,24,33,41-42,46H,1-6,20-23,25-26H2,(H,43,47,48) |

InChI Key |

VMYPLMUTNMWHJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |

Origin of Product |

United States |

Foundational & Exploratory

Pro-HD3 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of PROTAC-Based HDAC6 Degraders

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment. This guide focuses on PROTACs engineered to target and degrade Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin and cortactin, playing a crucial role in cell motility and protein turnover.[1] The degradation of HDAC6 via PROTACs offers a powerful alternative to traditional inhibition, as it removes the entire protein, thereby ablating both its enzymatic and non-enzymatic scaffolding functions.[2][3]

The term "Pro-HD3" has been associated with a cell-specific, PROTAC-based HDAC6 degrader.[4] However, the publicly available information on a specific molecule with this exact name is limited. Therefore, this document will provide a comprehensive overview of the well-established core mechanism of action for PROTACs targeting HDAC6, which is applicable to molecules like the described "this compound."

Core Mechanism of Action: PROTAC-Mediated HDAC6 Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, HDAC6), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two ligands.[5][6] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[5]

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to an HDAC6 protein and an E3 ubiquitin ligase, forming a ternary complex (HDAC6-PROTAC-E3 ligase).[6]

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the surface of HDAC6. This process results in the formation of a polyubiquitin chain on the HDAC6 protein.[6][7]

-

Proteasomal Recognition and Degradation: The polyubiquitinated HDAC6 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.[6]

-

Degradation and Recycling: The proteasome unfolds and degrades the HDAC6 protein into small peptides. The PROTAC molecule, having facilitated this process, is then released and can engage in another cycle of degradation.

This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Signaling Pathways

The primary signaling pathway involved in the mechanism of action of an HDAC6 PROTAC is the ubiquitin-proteasome pathway. The PROTAC effectively redirects this cellular machinery to recognize and eliminate HDAC6. Downstream of HDAC6 degradation, an increase in the acetylation of its substrates, such as α-tubulin, is a key biomarker of functional activity.[2] HDAC6 has also been implicated in modulating the STAT3 signaling pathway, suggesting that its degradation could have broader effects on cellular signaling.[1]

Caption: A typical experimental workflow for assessing PROTAC-induced protein degradation.

Conclusion

PROTAC-based degraders of HDAC6, exemplified by molecules such as "this compound," offer a promising therapeutic strategy by harnessing the cell's own machinery to eliminate the target protein. Their mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, has been well-characterized. The continued development and optimization of these molecules, guided by quantitative assays and a deep understanding of their cellular activity, hold significant potential for the treatment of various diseases, including cancer and neurodegenerative disorders.

References

- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

The Multifaceted Role of Histone Deacetylase 6 (HDAC6) in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a critical player in the landscape of oncology, distinguishing itself from other HDACs through its primary cytoplasmic localization and its diverse array of non-histone substrates. This technical guide provides an in-depth exploration of the multifaceted functions of HDAC6 in cancer progression, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through a detailed examination of its role in key cellular processes, its involvement in oncogenic signaling pathways, and its potential as a therapeutic target, this document aims to consolidate current knowledge and provide practical insights for future research and clinical applications. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of complex biological pathways and workflows to facilitate a deeper understanding of HDAC6's significance in cancer biology.

Core Functions of HDAC6 in Cancer Progression

HDAC6's influence on cancer development is extensive, impacting numerous cellular processes that are fundamental to tumor initiation, growth, and dissemination. Unlike nuclear HDACs that primarily regulate gene expression through histone modification, HDAC6's cytoplasmic activity allows it to modulate a wide range of proteins involved in cell motility, protein quality control, and signaling cascades.

1.1. Tumorigenesis and Cell Proliferation:

HDAC6 plays a pivotal role in the transformation of normal cells into cancerous ones and sustains their proliferative capacity. It is required for efficient oncogenic transformation by promoting anchorage-independent growth, a hallmark of cancer cells that allows them to survive and proliferate without attachment to a solid substrate.[1][2] Studies have shown that the oncogenic potential of mutations in genes like Ras is highly dependent on HDAC6 activity. Knockdown of HDAC6 has been demonstrated to impair tumor growth and reduce the clonogenic potential of cancer cells both in laboratory settings and in animal models. Furthermore, HDAC6 is involved in regulating cell cycle progression, and its inhibition can lead to cell cycle arrest, thereby halting cancer cell proliferation.[3][4]

1.2. Metastasis and Cell Motility:

A key function of HDAC6 in cancer is its ability to promote cell migration and invasion, critical steps in the metastatic cascade.[5] This is primarily achieved through the deacetylation of α-tubulin and cortactin, two key components of the cellular cytoskeleton.[2][5] Deacetylation of α-tubulin by HDAC6 leads to increased microtubule stability and dynamics, which is essential for cell movement.[1][2] Similarly, by deacetylating cortactin, HDAC6 enhances its interaction with F-actin, promoting the formation of cellular protrusions required for migration.[1][2] Overexpression of HDAC6 has been directly linked to increased chemotactic cell motility.[1][6]

1.3. Apoptosis and Drug Resistance:

HDAC6 contributes to cancer cell survival by inhibiting apoptosis (programmed cell death) and promoting resistance to various cancer therapies. It can deacetylate and regulate the function of pro-survival proteins such as HSP90, which in turn stabilizes a number of oncoproteins.[7][8] Inhibition of HDAC6 can lead to the accumulation of misfolded proteins, triggering apoptotic pathways in cancer cells, particularly in multiple myeloma.[1][2] Furthermore, HDAC6 is implicated in resistance to chemotherapy and targeted therapies. For instance, it can confer resistance to gefitinib in lung adenocarcinoma by stabilizing the epidermal growth factor receptor (EGFR).[9] HDAC6 also plays a role in the response to DNA damage, and its inhibition can sensitize cancer cells to DNA-damaging agents.[10]

1.4. Angiogenesis:

The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis, and HDAC6 has been identified as a positive regulator of this process.[11][12] It is essential for endothelial cell migration and sprouting, which are key steps in angiogenesis.[11][13] The pro-angiogenic effects of HDAC6 are dependent on its deacetylase activity and involve the regulation of proteins such as cortactin.[13] Inhibition of HDAC6 has been shown to impair the formation of new blood vessels in various experimental models.[12][14]

1.5. Tumor Microenvironment and Immune Response:

HDAC6 also influences the tumor microenvironment and the host's immune response to cancer. It can modulate the expression of immune checkpoint proteins like PD-L1, which helps cancer cells evade the immune system.[5] Inhibition of HDAC6 has been shown to have immunomodulatory effects, potentially enhancing anti-tumor immunity. It can affect the function of various immune cells, including T-cells and macrophages, and its inhibition can shift the balance towards a more anti-tumorigenic immune response.[15][16]

Quantitative Data on HDAC6 in Cancer

The following tables summarize key quantitative data regarding HDAC6 expression in various cancers and the effects of its inhibition, providing a valuable resource for comparative analysis.

Table 1: HDAC6 Expression in Different Cancer Types

| Cancer Type | HDAC6 Expression Status | Correlation with Clinicopathological Factors | Prognostic Significance | Reference(s) |

| Breast Cancer | Higher mRNA levels in ERα-positive tumors with smaller size and low histologic grade. | High expression associated with high histologic grade and high AR expression in ER-negative breast cancer. | High mRNA and protein levels associated with better disease-free survival. High expression in ER-negative patients has negative prognostic value. | [2][17][18][19] |

| Lung Adenocarcinoma | Overexpressed in cell lines. | Negatively correlated with patient prognosis. | Low expression associated with a better response to immune checkpoint inhibitors. | [9][12] |

| Colon Cancer | Higher expression in cancer tissue compared to adjacent noncancerous tissue. | Associated with tumor size. | High expression is an independent risk factor for poor prognosis. | [20] |

| Ovarian Cancer | Higher expression in cancer cell lines and tissues compared to benign lesions. | Associated with ARID1A mutations. | - | [18] |

| Hepatocellular Carcinoma | Overexpressed in primary tumors. | Correlated with high clinical stage, tumor number, vascular invasion, and intrahepatic metastasis. | - | [21] |

| Oral Squamous Cell Carcinoma | Upregulated in primary tumors. | - | - | [18] |

Table 2: Efficacy of HDAC6 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line(s) | Assay | IC50 Value / Effect | Reference(s) |

| Nexturastat A, HDACi F, and others | Renal Cell Carcinoma (RCC) cells | MTS assay | Decreased cell viability with IC50 values in the low micromolar range. | [11] |

| QTX125 | Mantle Cell Lymphoma (MCL) primary samples | Cell viability assay | IC50 values of 0.120 and 0.182 μM. | [22] |

| Fused quinazolinone 6 | KRAS and EGFR mutant lung cancer cell lines | Cell growth inhibition | IC50 = 0.80–0.96 μM. | [3] |

| Vorinostat analogues (7k, 7t, 7p) | Various cancer cell lines | HDAC inhibition assay | 7k: IC50 = 0.183 µM; 7t: IC50 = 0.266 µM; 7p: IC50 = 0.309 µM (more potent than Vorinostat). | [23] |

| ACY-1215 (Ricolinostat) | Non-small cell lung carcinoma (A549, LL2) | MTT assay | Reduced cell viability. | [24] |

Key Signaling Pathways Involving HDAC6

HDAC6 is integrated into several critical signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for developing targeted therapeutic strategies.

3.1. RAS/MAPK Pathway:

The RAS/MAPK signaling cascade is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in many cancers. HDAC6 is required for the efficient activation of the oncogenic Ras signaling pathway.[1] Knockout of HDAC6 has been shown to reduce the phosphorylation of ERK1/2, key downstream effectors of the RAS/MAPK pathway.[1]

Caption: HDAC6 in the RAS/MAPK Signaling Pathway.

3.2. PI3K/AKT Pathway:

The PI3K/AKT pathway is another critical signaling axis that governs cell survival, growth, and proliferation. Similar to its role in the RAS/MAPK pathway, HDAC6 is involved in the activation of AKT.[7] HDAC6 knockout mice have demonstrated reduced phosphorylation of AKT, indicating a role for HDAC6 in maintaining the activity of this pro-survival pathway.[1]

Caption: HDAC6 Involvement in the PI3K/AKT Signaling Pathway.

3.3. TGF-β Signaling Pathway:

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. HDAC6 has been shown to mediate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in human lung cancer cells, a key process in metastasis.[7]

Caption: HDAC6 as a Mediator in the TGF-β Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of HDAC6 in cancer research.

4.1. HDAC6 Activity Assay (Fluorometric):

This assay measures the deacetylase activity of HDAC6 in cell or tissue lysates.

-

Materials:

-

96-well white plate

-

Multi-well spectrofluorometer

-

HDAC6 Assay Kit (containing HDAC6 Lysis Buffer, HDAC6 Assay Buffer, HDAC6 Substrate, HDAC6 Inhibitor, Developer, and AFC Standard)

-

BCA Protein Assay Kit

-

Fresh or frozen tissue (~5-10 mg) or cultured cells (1-2 x 10^6)

-

-

Procedure:

-

Sample Preparation:

-

Homogenize tissue or cells in 100 µl of ice-cold HDAC6 Lysis Buffer.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (clarified lysate) and keep it on ice.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Assay Setup:

-

Add 1-10 µl of lysate to the wells of a 96-well white plate.

-

For an inhibitor control, incubate a parallel sample with a 10X diluted HDAC6 inhibitor for 10 minutes at 37°C.

-

For a positive control, use the provided human HDAC6 enzyme.

-

Adjust the volume in all sample and control wells to 50 µl with HDAC6 Assay Buffer.

-

-

Standard Curve:

-

Prepare a series of dilutions of the AFC standard (e.g., 0, 100, 200, 300, 400, and 500 pmol/well) in a final volume of 100 µl with HDAC6 Assay Buffer.

-

-

Reaction:

-

Prepare the Substrate Mix according to the kit instructions.

-

Add 50 µl of the Substrate Mix to each sample and positive control well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection:

-

Add 10 µl of Developer to each well to stop the reaction.

-

Incubate at 37°C for 10 minutes to allow for fluorescence development.

-

Measure the fluorescence on a spectrofluorometer (Excitation: 350-380 nm, Emission: 440-460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the AFC standard curve and determine the concentration of AFC generated in the samples.

-

Calculate the HDAC6 activity based on the amount of AFC produced per unit of time and protein amount.

-

-

Caption: Workflow for a Fluorometric HDAC6 Activity Assay.

4.2. Wound Healing (Scratch) Assay for Cell Migration:

This assay assesses the collective migration of a sheet of cells.

-

Materials:

-

Cultured cells

-

12-well or 24-well plates

-

200 µL pipette tip or a specialized wound-making tool

-

Culture media (serum-free or containing a proliferation inhibitor like Mitomycin C)

-

Phosphate-buffered saline (PBS)

-

Light microscope with a camera

-

-

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Wound:

-

Once a confluent monolayer has formed, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

-

-

Washing and Media Change:

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Replace the media with serum-free media or media containing a proliferation inhibitor to ensure that the observed gap closure is due to migration and not cell division.

-

-

Image Acquisition:

-

Immediately after creating the wound (time 0), capture images of the scratch at defined locations along the wound. It is helpful to mark the plate to ensure the same field is imaged at each time point.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound is closed.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure by determining the change in wound area over time.

-

-

Caption: Workflow for a Wound Healing (Scratch) Assay.

4.3. Western Blotting for Protein Expression:

This technique is used to detect and quantify the expression levels of specific proteins, such as HDAC6 and its substrates.

-

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest (e.g., anti-HDAC6)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation:

-

Prepare protein lysates from cells or tissues as described in the HDAC6 activity assay protocol.

-

Determine protein concentration using a BCA assay.

-

Mix an equal amount of protein from each sample with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load the protein samples into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

-

Caption: General Workflow for Western Blotting.

Conclusion and Future Directions

HDAC6 stands out as a promising therapeutic target in oncology due to its diverse roles in promoting cancer progression and its druggable nature. Its cytoplasmic localization and unique substrate profile offer the potential for more selective therapeutic intervention with fewer side effects compared to pan-HDAC inhibitors. The development of specific HDAC6 inhibitors has shown promise in preclinical studies, and several are currently in clinical trials.

Future research should focus on further elucidating the complex regulatory networks in which HDAC6 participates within different cancer types. A deeper understanding of the context-dependent functions of HDAC6 will be crucial for identifying patient populations most likely to benefit from HDAC6-targeted therapies. Moreover, exploring the synergistic potential of combining HDAC6 inhibitors with other anticancer agents, including immunotherapy and targeted therapies, represents a promising avenue for improving treatment outcomes. The continued development of highly selective and potent HDAC6 inhibitors, coupled with robust biomarker strategies, will be essential for translating the wealth of preclinical knowledge into effective clinical applications for cancer patients.

References

- 1. clyte.tech [clyte.tech]

- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.4. Wound-Healing Migration Assay [bio-protocol.org]

- 6. bosterbio.com [bosterbio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase as a Valuable Predictive Biomarker and Therapeutic Target in Immunotherapy for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. cusabio.com [cusabio.com]

- 15. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Histone Deacetylase Inhibition in Non-small Cell Lung Cancer: Hype or Hope? [frontiersin.org]

- 17. HDAC6 expression is correlated with better survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alliedacademies.org [alliedacademies.org]

- 19. Expression of Histone Deacetylases HDAC1, HDAC2, HDAC3, and HDAC6 in Invasive Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Histone Deacetylase Modulation: A Technical Guide to Chemical Probes for HDAC6 and HDAC3

Introduction: The precise modulation of individual histone deacetylase (HDAC) isoforms is a critical objective in drug discovery and chemical biology. While the query for "Pro-HD3 as a chemical probe for HDAC6" does not correspond to a known agent in scientific literature, it highlights a significant interest in isoform-selective chemical tools for studying the distinct biological roles of HDAC3 and HDAC6. This technical guide provides an in-depth overview of well-characterized, selective chemical probes for HDAC6 and HDAC3, respectively. We will delve into their quantitative data, experimental protocols for their characterization, and the signaling pathways they modulate.

Section 1: Chemical Probes for Targeting HDAC6

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme with two catalytic domains and a zinc-finger ubiquitin-binding domain (UBD). Its functions are linked to cytoskeletal dynamics, protein quality control, and autophagy.[1][2] Two exemplary chemical probes that target different functional aspects of HDAC6 are Bavarostat, a highly selective inhibitor of its catalytic activity, and SGC-UBD253, a probe for its non-enzymatic ubiquitin-binding domain.

Data Presentation: HDAC6 Chemical Probes

| Probe Name | Target Domain | Method | Affinity/Potency | Selectivity | Reference |

| Bavarostat | Catalytic Domain 2 (CD2) | Enzymatic Assay | - | >80-fold over all other Zn-containing HDACs | [3][4] |

| SGC-UBD253 | Ubiquitin-Binding Domain (UBD) | SPR | KD = 84 nM | >50-fold over 9 other UBDs (except USP16) | [5][6][7] |

| NanoBRET | EC50 = 1.9 µM | - | [5][8] | ||

| SGC-UBD253N (Negative Control) | Ubiquitin-Binding Domain (UBD) | SPR | KD = 32 µM | - | [5][7] |

Signaling Pathway: The Role of HDAC6 in Autophagy

HDAC6 plays a crucial role in the aggresome-autophagy pathway, a cellular process for clearing misfolded or aggregated proteins.[9] It acts at multiple stages, from recognizing ubiquitinated cargo to promoting the fusion of autophagosomes with lysosomes.[10][11]

Experimental Protocols: Fluorescence Polarization Assay for HDAC6

A fluorescence polarization (FP) assay is a common method to determine the binding affinity of inhibitors to HDAC6's catalytic domain in a high-throughput format.[12][13]

Objective: To measure the dissociation constant (Kd) of a test compound for the HDAC6 catalytic domain 2 (CD2).

Materials:

-

Purified recombinant HDAC6 CD2 protein.

-

A fluorescently-labeled HDAC probe/tracer (e.g., a FITC-labeled inhibitor).[12]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 0.01% Brij-35).

-

Test compounds (inhibitors).

-

384-well black, low-volume microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Tracer Binding: To determine the optimal protein concentration, perform a saturation binding experiment. In a microplate, add a fixed concentration of the fluorescent tracer (e.g., 2 nM) to serial dilutions of HDAC6 CD2.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization. The polarization value will increase as the tracer binds to the larger protein.

-

Data Analysis (Saturation): Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.

-

Competition Assay: In a new plate, add HDAC6 CD2 at a concentration that gives approximately 50-70% of the maximal polarization signal, along with the fixed concentration of the fluorescent tracer.

-

Add Test Compound: Add serial dilutions of the test compound to the wells. Include a control with no inhibitor.

-

Incubation and Measurement: Incubate to reach equilibrium and measure the fluorescence polarization. The polarization will decrease as the test compound displaces the fluorescent tracer.

-

Data Analysis (Competition): Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Section 2: Chemical Probes for Targeting HDAC3

HDAC3 is a class I HDAC that is typically found in the nucleus as part of a large co-repressor complex. It is a key regulator of gene expression and has been strongly implicated in inflammatory processes and cancer.[14][15] RGFP966 is a well-established, potent, and selective chemical probe for studying HDAC3 function.[16]

Data Presentation: HDAC3 Chemical Probes

| Probe Name | Target | Method | Affinity/Potency | Selectivity | Reference |

| RGFP966 | HDAC3 | Enzymatic Assay | IC50 = 80 nM | No inhibition of other HDACs up to 15 µM | [16][17][18] |

Signaling Pathway: The Role of HDAC3 in NF-κB-mediated Inflammation

HDAC3 is a critical positive regulator of the NF-κB signaling pathway, a central mediator of inflammation.[15] Inflammatory stimuli lead to the activation of NF-κB, and HDAC3 is required for the full transcriptional activity of NF-κB on pro-inflammatory genes.[19][20][21]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HDAC6 Brain Mapping with [18F]Bavarostat Enabled by a Ru-Mediated Deoxyfluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGC-UBD253 | Structural Genomics Consortium [thesgc.org]

- 9. Interplay between HDAC6 and its interacting partners: essential roles in the aggresome-autophagy pathway and neurodegenerative diseases. | Semantic Scholar [semanticscholar.org]

- 10. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Polarization-Based Competition Assays to Evaluate Histone Deacetylase 6 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 13. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] The role of HDAC3 in inflammation: mechanisms and therapeutic implications | Semantic Scholar [semanticscholar.org]

- 15. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. RGFP966 | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. axonmedchem.com [axonmedchem.com]

- 19. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 21. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to targeted elimination. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a novel modality that harnesses the cell's own protein disposal machinery to selectively eradicate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental methodologies, and quantitative data to empower researchers in the design and execution of their targeted protein degradation studies.

Core Principles of PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The fundamental mechanism of action revolves around hijacking the cell's ubiquitin-proteasome system (UPS).[3]

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's protein degradation machinery.[3][6] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[5][6]

This technology offers the potential to target proteins previously considered "undruggable" by conventional small molecule inhibitors, as it does not rely on binding to a functional active site to elicit a biological response.[1]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable.[7] Additionally, the binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase are crucial for understanding its activity.

The following tables summarize quantitative data for representative PROTACs targeting various proteins.

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| NC-1 | BTK | CRBN | 2.2 | 97 | Mino | [8] |

| RC-3 | BTK | CRBN | 3.0-6.4 | >95 | Mino | [8][9] |

| ARV-771 | BRD4 | VHL | ~5 | >90 | LNCaP | [10] |

| MZ1 | BRD4 | VHL | ~10 | >90 | HEK293 | [10][11] |

| dBET1 | BRD4 | CRBN | ~20 | >90 | HEK293 | [11] |

| PROTAC | Binding Partner | Kd (nM) | Reference |

| RC-1 | BTK | 3.0 - 6.4 | [9] |

| RNC-1 | BTK | 3.0 - 6.4 | [9] |

| IRC-1 | BTK | 3.0 - 6.4 | [9] |

| RC-1 | CRBN | 1500 - 4200 | [9] |

| RNC-1 | CRBN | 1500 - 4200 | [9] |

| IRC-1 | CRBN | 1500 - 4200 | [9] |

Key Experimental Protocols

A robust assessment of PROTAC function requires a suite of well-defined experimental procedures. Here, we provide detailed methodologies for the cornerstone assays in PROTAC development.

Target Protein Degradation Assay (Western Blotting)

This assay is the gold standard for directly measuring the reduction in the levels of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control.[6][12]

Ternary Complex Formation Assay (NanoBRET™)

This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Methodology:

-

Cell Line Engineering: Generate a cell line that endogenously expresses the target protein tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) and exogenously expresses the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

-

Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.

-

PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer capable of filtered luminescence measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates a closer proximity between the target protein and the E3 ligase, signifying ternary complex formation.[10][13][14]

Ubiquitination Assay (In Vitro)

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the purified recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or CRBN), and biotinylated ubiquitin in an ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC of interest at the desired concentration. Include a no-PROTAC control.

-

Initiate Reaction: Start the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Detection: Analyze the reaction products by Western blotting using an antibody against the target protein or streptavidin-HRP to detect biotinylated ubiquitin. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.[15][16][17]

Visualizing PROTAC Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental pipelines involved in PROTAC research.

Caption: Mechanism of Action of a PROTAC molecule.

Caption: A typical experimental workflow for PROTAC development.

Caption: PROTAC targeting of the Wnt/β-catenin signaling pathway.

References

- 1. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Ternary Complex Formation [promega.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Ubiquitination Assay - Profacgen [profacgen.com]

- 16. lifesensors.com [lifesensors.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Structural Basis of Ligand Binding to Histone Deacetylase 6 (HDAC6): A Technical Guide

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific information on the structural basis of a compound designated "Pro-HD3" binding to Histone Deacetylase 6 (HDAC6). A product listing for "this compound" from a commercial supplier describes it as a PROTAC (Proteolysis Targeting Chimera) for HDAC4, with HDAC6 mentioned as a related target. However, no structural or quantitative binding data is provided.

This guide will therefore focus on two key areas:

-

Bromo-protopine (PRO-Br): A potential compound of interest given the similarity in nomenclature, for which binding data with HDAC6 is available.

-

General Principles of Inhibitor Binding to HDAC6: A comprehensive overview of the structural basis for the interaction of various inhibitors with HDAC6, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Bromo-protopine (PRO-Br): An HDAC6 Inhibitor

Bromo-protopine (PRO-Br) is a derivative of the natural alkaloid protopine and has been identified as an inhibitor of HDAC6.[1][2] It has been investigated for its potential therapeutic effects in Alzheimer's disease by modulating tau pathology.[1][2]

Quantitative Binding Data

The inhibitory activity of Bromo-protopine against HDAC6 has been quantified, as summarized in the table below.

| Compound | Target | Assay Type | IC50 (µM) | Binding Free Energy (ΔG, kcal/mol) | PDB ID for Docking |

| Bromo-protopine (PRO-Br) | HDAC6 | Fluorometric Assay | 1.51 | -8.4 | 5EDU |

Table 1: Quantitative data for Bromo-protopine (PRO-Br) binding to HDAC6.[1][2]

Structural Basis of Interaction (Based on Molecular Docking)

Currently, a co-crystal structure of Bromo-protopine bound to HDAC6 is not available. However, molecular docking studies have been performed to predict its binding mode within the catalytic site of HDAC6 (PDB ID: 5EDU).[1] These computational studies are crucial for understanding the potential interactions that drive the binding of this compound.

General Principles of Inhibitor Binding to HDAC6

The structural basis for the binding of a wide range of inhibitors to HDAC6 has been extensively studied, primarily through X-ray crystallography. These studies have revealed key features of the HDAC6 active site that are exploited for inhibitor binding and are crucial for designing selective inhibitors.

Quantitative Data for Selected HDAC6 Inhibitors

The following table summarizes binding and inhibitory data for several well-characterized HDAC6 inhibitors.

| Inhibitor | Class | Target(s) | IC50 (nM) for HDAC6 | Other Notable Targets (IC50, nM) |

| Ricolinostat (ACY-1215) | Hydroxamate | HDAC6-selective | ~5 | HDAC1 (>1000) |

| Tubastatin A | Hydroxamate | HDAC6-selective | 16 | HDAC1 (830) |

| Citarinostat (ACY-241) | Hydroxamate | Pan-HDAC (HDAC6 preference) | 1.9 | HDAC1 (43), HDAC2 (53), HDAC3 (60) |

| Belinostat (PXD101) | Hydroxamate | Pan-HDAC | 27 | HDAC1 (50) |

| Panobinostat (LBH589) | Hydroxamate | Pan-HDAC | 31 | HDAC1 (20) |

Table 2: Quantitative data for various HDAC6 inhibitors. Data compiled from multiple sources.

Key Structural Features of the HDAC6 Active Site for Inhibitor Binding

The catalytic domain 2 (CD2) of HDAC6 is the primary target for most selective inhibitors.[3] Structural studies have identified several key features that govern inhibitor binding and selectivity:

-

The Catalytic Zinc Ion: Located at the base of the active site pocket, this Zn²⁺ ion is essential for catalysis. Most HDAC6 inhibitors contain a zinc-binding group (ZBG), typically a hydroxamic acid, which chelates the zinc ion in either a bidentate or monodentate fashion.[4]

-

The Catalytic Tunnel: A narrow channel leading to the zinc ion. The linker region of the inhibitor occupies this tunnel.

-

The Rim of the Active Site: The entrance to the catalytic tunnel is surrounded by a more shallow and wider surface. The "cap" group of the inhibitor interacts with residues on this rim, and these interactions are a major determinant of selectivity for HDAC6 over other HDAC isoforms.[1][4]

Experimental Protocols

X-ray Crystallography for HDAC6-Inhibitor Complex Structure Determination

This protocol provides a general workflow for determining the co-crystal structure of an inhibitor bound to HDAC6.

1. Protein Expression and Purification:

- The catalytic domain 2 (CD2) of Danio rerio (zebrafish) HDAC6 is often used as a surrogate for the human enzyme due to its high sequence and structural similarity and better crystallization properties.[5][6]

- The corresponding gene is cloned into an expression vector (e.g., pET-based vectors) with a purification tag (e.g., His-tag).

- The protein is overexpressed in E. coli (e.g., BL21(DE3) strain).

- Purification is typically achieved through a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA), ion exchange chromatography, and size-exclusion chromatography.

2. Crystallization:

- The purified HDAC6 CD2 is concentrated to 10-20 mg/mL.

- The protein is incubated with a 2-5 fold molar excess of the inhibitor.

- Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made screens.

- A typical crystallization condition for an HDAC6-inhibitor complex might be 0.1 M Tris pH 8.5, 25% PEG 3350.[7]

- Crystals are cryo-protected (e.g., by soaking in a solution containing ethylene glycol or glycerol) and flash-cooled in liquid nitrogen.

3. Data Collection and Structure Determination:

- X-ray diffraction data are collected at a synchrotron source.

- Data are processed (indexed, integrated, and scaled) using software like XDS or HKL2000.

- The structure is solved by molecular replacement using a previously determined HDAC6 structure (e.g., PDB ID: 5EDU) as a search model.

- The model is refined using software such as PHENIX or Refmac5, with manual rebuilding in Coot. The inhibitor is then modeled into the electron density.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

1. Sample Preparation:

- Purified HDAC6 and the inhibitor are dialyzed extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5% glycerol, 1 mM TCEP) to minimize heats of dilution.[8]

- The concentrations of the protein and ligand are determined accurately.

- Samples are degassed immediately before the experiment.

2. ITC Experiment:

- The sample cell (typically ~200 µL) is filled with HDAC6 solution (e.g., 10-20 µM).

- The injection syringe (~40 µL) is filled with the inhibitor solution (e.g., 100-200 µM).

- A series of small injections (e.g., 2 µL) of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25 °C).

- The heat change after each injection is measured.

3. Data Analysis:

- The integrated heat data are plotted against the molar ratio of inhibitor to protein.

- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software provided with the instrument to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

1. Sensor Chip Preparation:

- A sensor chip (e.g., CM5) is activated.

- Purified HDAC6 is immobilized onto the surface of the sensor chip. A control surface is prepared for background subtraction.

2. Binding Analysis:

- A series of concentrations of the inhibitor (analyte) are prepared in a suitable running buffer.

- The analyte solutions are injected over the sensor surface, and the change in response units (RU) is monitored in real-time (association phase).

- After the injection, running buffer is flowed over the surface, and the dissociation of the inhibitor is monitored (dissociation phase).

- The sensor surface is regenerated between different analyte concentrations if necessary.

3. Data Analysis:

- The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the control surface.

- The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd. The Kd is then calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Characterizing HDAC6 Inhibitors

Caption: Workflow for the discovery and characterization of HDAC6 inhibitors.

Simplified HDAC6 Signaling Pathway

Caption: Simplified overview of HDAC6 cytoplasmic signaling pathways.

References

- 1. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and optimization of a binding assay for histone deacetylase 4 using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the expression, purification, and crystallization of histone deacetylase 6–inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the expression, purification, and crystallization of histone deacetylase 6-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

The Role of HDAC6 Inhibition in Promoting Tubulin Acetylation: A Technical Overview

Introduction

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the regulation of tubulin acetylation, with a specific focus on the role of Histone Deacetylase 6 (HDAC6) inhibition. While the initial query specified "Pro-HD3," a comprehensive search of the scientific literature did not yield conclusive information on a specific molecule with this designation directly linked to tubulin acetylation. The term appears to be ambiguous, with references pointing towards unrelated entities such as PROTAC (Proteolysis Targeting Chimera) technology for HDAC degradation and a cancer detection initiative.

Therefore, this guide will focus on the well-established and extensively researched area of HDAC inhibitors and their profound effects on tubulin acetylation, a critical post-translational modification of microtubules. This information is highly relevant for researchers, scientists, and drug development professionals working in oncology, neurobiology, and other fields where microtubule dynamics play a crucial role. We will delve into the core mechanisms, present quantitative data from representative studies, provide detailed experimental protocols, and visualize key pathways.

The Core Mechanism: Regulating Microtubule Dynamics through Acetylation

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and cell motility.[1] The function of microtubules is intricately regulated by various post-translational modifications (PTMs), among which the acetylation of α-tubulin at lysine 40 (K40) is of significant interest.[2][3]

This reversible acetylation and deacetylation process is primarily controlled by two key enzymes:

-

α-tubulin acetyltransferase 1 (ATAT1): Responsible for adding an acetyl group to the K40 residue of α-tubulin within the microtubule lumen.[1][4]

-

Histone Deacetylase 6 (HDAC6): A cytoplasmic enzyme that removes the acetyl group from α-tubulin, leading to its deacetylation.[1][4]

The acetylation of α-tubulin is generally associated with stable, long-lived microtubules, whereas deacetylated microtubules are more dynamic.[1] By inhibiting HDAC6, the equilibrium shifts towards a state of hyperacetylation, leading to the stabilization of the microtubule network. This stabilization can have profound effects on cellular processes that rely on microtubule dynamics, such as mitosis and cell migration, making HDAC6 an attractive target for therapeutic intervention, particularly in cancer.[1][5]

Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation and its Inhibition

Caption: HDAC6 pathway and its inhibition.

Quantitative Analysis of HDAC Inhibitor Effects

The efficacy of HDAC inhibitors in modulating tubulin acetylation and inducing cellular effects can be quantified through various assays. The following tables summarize representative quantitative data for well-characterized HDAC inhibitors.

Table 1: In Vitro Efficacy of Select HDAC Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| Trichostatin A (TSA) | Pan-HDAC | ~1.5 | Various | Increased tubulin acetylation, cell cycle arrest | [6][7] |

| Tubastatin A | HDAC6-selective | 15 | B16F10 | Increased tubulin acetylation, anti-metastatic effects | N/A |

| Ricolinostat (ACY-1215) | HDAC6-selective | 5 | Multiple Myeloma | Increased tubulin acetylation, anti-tumor activity | N/A |

Note: Specific IC50 values can vary depending on the assay conditions and cell line used. Data for Tubastatin A and Ricolinostat are representative values from the broader scientific literature but were not found in the initial search results.

Table 2: Cellular Effects of HDAC Inhibition

| Treatment | Cell Line | Duration | Observation | Quantitative Change | Reference |

| 10 µM MI192 (HDAC3 inhibitor) | PC3 | 1 hr | Increased acetylated tubulin | ~2.5-fold increase | [8] |

| 10 µM MI192 (HDAC3 inhibitor) | PC3 | 24 hr | Decreased acetylated tubulin | Significant decrease from 1 hr peak | [8] |

| 0.4 µM Trichostatin A (TSA) | COS | 16-18 hr | Increased acetylated α-tubulin | Significant increase in absorbance at 450 nm in ELISA | [6][7] |

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in studying the effects of HDAC inhibitors on tubulin acetylation. This section provides detailed methodologies for key experiments.

Western Blotting for Tubulin Acetylation

This protocol allows for the semi-quantitative analysis of acetylated and total α-tubulin levels in cell lysates.

Experimental Workflow:

Caption: Western Blotting Workflow.

Methodology:

-

Cell Lysis:

-

Treat cells with the HDAC inhibitor of interest at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[9]

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.[9]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C with gentle agitation.[10]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a primary antibody for total α-tubulin as a loading control.

-

Wash the membrane as described above.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band.

-

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[11]

Experimental Workflow:

Caption: Cytotoxicity Assay Workflow.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

-

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation of Cytotoxicity:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

-

Conclusion

The inhibition of HDAC6 presents a compelling strategy for modulating microtubule dynamics through the hyperacetylation of α-tubulin. This technical guide has provided a foundational understanding of the underlying mechanism, presented relevant quantitative data, and offered detailed protocols for key experimental assays. While the specific entity "this compound" remains to be clearly defined in the scientific literature, the principles and methodologies outlined herein are broadly applicable to the study of any compound targeting HDACs and impacting tubulin acetylation. Further research in this area holds significant promise for the development of novel therapeutics for a range of diseases.

References

- 1. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 7. PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit (#7204) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Histone deacetylase 3 indirectly modulates tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptglab.com [ptglab.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Consequences of HDAC6 Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that regulates numerous cellular processes through its activity on non-histone substrates. Unlike other HDACs, its major targets include α-tubulin, cortactin, and HSP90, positioning it as a critical modulator of cytoskeletal dynamics, protein quality control, and cell motility. The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has provided a powerful tool to eliminate the entire HDAC6 protein, moving beyond simple enzymatic inhibition to abolish both its catalytic and non-enzymatic scaffolding functions.[1][2] This guide provides an in-depth exploration of the core downstream signaling pathways affected by HDAC6 degradation, presents quantitative data on degrader efficacy, and offers detailed experimental protocols for studying these effects.

Core Signaling Pathways Modulated by HDAC6 Degradation

Targeted degradation of HDAC6 initiates a cascade of downstream cellular events, primarily impacting cytoskeletal regulation and protein homeostasis.

Cytoskeletal Dynamics: Hyperacetylation of α-Tubulin

HDAC6 is the principal deacetylase of α-tubulin at the lysine-40 (K40) residue.[3] Its degradation leads to a rapid and sustained increase in acetylated α-tubulin.[4][5] This post-translational modification is associated with increased microtubule stability and flexibility. The functional consequences include altered cell adhesion dynamics and reduced cell motility, as the hyperacetylated microtubules are less dynamic, which is required for the turnover of focal adhesions.[6][7]

Protein Quality Control: Aggresome Formation and Autophagy

HDAC6 plays a pivotal role in cellular protein quality control by managing the clearance of misfolded and aggregated proteins. Its degradation disrupts two interconnected processes: aggresome formation and autophagy.

-

Aggresome Formation: When the ubiquitin-proteasome system is overwhelmed, misfolded proteins are polyubiquitinated. HDAC6 acts as a crucial linker molecule; its C-terminal zinc finger domain binds to polyubiquitin chains, while its dynein-binding domain recruits the microtubule motor protein complex.[8][9] This action facilitates the transport of protein aggregates along microtubules to the microtubule-organizing center (MTOC), where they coalesce into a single deposit known as an aggresome.[10][11] Degradation of HDAC6 blocks this transport, leading to the accumulation of smaller, scattered protein aggregates throughout the cytoplasm.[10]

-

Autophagy: The aggresome is ultimately cleared by the autophagic pathway. HDAC6 promotes the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step for the degradation of sequestered cargo.[12][13] The degradation of HDAC6 can therefore stall the autophagic process, preventing the clearance of protein aggregates and damaged organelles.[13][14]

Regulation of Transcription and Cell Signaling

Although primarily cytoplasmic, HDAC6 degradation has downstream effects on gene expression and signaling by modulating the activity and stability of key regulatory proteins.

-

Transcription Factor Regulation: HDAC6 can deacetylate and regulate the activity of transcription factors. For instance, it modulates the transcriptional activity of SP1, which in turn affects the expression of genes like Endoglin (ENG), a protein involved in angiogenesis.[15] It also interacts with and influences the Myocardin-related transcription factor A (MRTF-A)/Serum response factor (SRF) axis, which controls smooth muscle cell plasticity.[16]

-

Chk1 Stability: HDAC6 possesses E3 ubiquitin ligase activity in its DAC1 domain. One target of this activity is the cell cycle checkpoint protein Chk1. HDAC6 can ubiquitinate Chk1, targeting it for proteasomal degradation. Consequently, the degradation of HDAC6 leads to an increase in Chk1 protein levels and stability.[17]

Quantitative Data on HDAC6 Degradation

The efficacy of HDAC6 degraders is typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| PROTAC 9c | Cereblon (CRBN) | MCF-7 | 34 | ~71 | [18] |

| Compound 2 | Cereblon (CRBN) | MM.1S | N/A | >90 | [1] |

| Compound 3j | Von Hippel-Lindau (VHL) | MM.1S | 7.1 | ~90 | [1] |

| Compound 3j | Von Hippel-Lindau (VHL) | 4935 (mouse) | 4.3 | ~57 | [1] |

| TO-1187 (PROTAC 8) | Cereblon (CRBN) | MM.1S | 5.81 | 94 | [5] |

| XY-07-35 | Cereblon (CRBN) | PBMCs | N/A | >90 (at 1 µM) | [19][20] |

Experimental Protocols

Protocol 1: Analysis of Tubulin Acetylation by Western Blot

This protocol quantifies the change in acetylated α-tubulin relative to total α-tubulin following HDAC6 degradation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-acetylated-α-Tubulin (Lys40), Mouse anti-α-Tubulin.

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Cell Treatment: Plate cells and treat with the HDAC6 degrader or vehicle control for the desired time (e.g., 6, 12, 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes. Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-Tubulin at 1:1000, anti-α-Tubulin at 1:5000) overnight at 4°C.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 8. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated-tubulin signal to the total tubulin signal for each sample.[3][21]

Protocol 2: Detection of Aggresomes by Immunofluorescence

This method visualizes the formation and distribution of protein aggregates.

Materials:

-

Cells grown on glass coverslips in a multi-well plate.

-

Proteasome inhibitor (e.g., MG-132) as a positive control for aggresome induction.

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.25% Triton X-100 in PBS for permeabilization.

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Aggresome detection reagent (e.g., ProteoStat or an antibody against ubiquitin).[22][23][24]

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

Procedure:

-

Cell Treatment: Treat cells on coverslips with the HDAC6 degrader. In parallel, treat a set of cells with MG-132 (e.g., 5 µM for 12 hours) to induce aggresomes.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA for 30-60 minutes.

-

Staining: Incubate with the aggresome detection reagent according to the manufacturer's instructions (e.g., 30 minutes at room temperature in the dark). If using an antibody, incubate overnight at 4°C.

-

Washing: Wash cells 3 times with PBS.

-

Counterstain: Incubate with DAPI (e.g., 1 µg/mL) for 5 minutes.

-

Mounting: Wash cells and mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize using a fluorescence microscope. Aggresomes typically appear as a bright, juxtanuclear inclusion body. Compare the scattered aggregate phenotype in degrader-treated cells to the single aggresome in MG-132-treated cells.[24][25]

Protocol 3: Measurement of Autophagic Flux by LC3 Turnover Assay

This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in the lysosome.

Materials:

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

Western blot materials as described in Protocol 3.1.

-

Primary antibody: Rabbit anti-LC3B.

-

Loading control antibody (e.g., anti-GAPDH or anti-Actin).

Procedure:

-

Cell Treatment: Plate cells and treat with the HDAC6 degrader or vehicle. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells. This will block the degradation of LC3-II in the lysosome.

-

Lysis and Western Blot: Harvest the cells and perform Western blotting as described in Protocol 3.1.

-

Antibody Incubation: Probe the membrane with anti-LC3B antibody. Two bands should be visible: a cytosolic form (LC3-I, ~16 kDa) and a lipidated, autophagosome-associated form (LC3-II, ~14 kDa). Re-probe with a loading control antibody.

-

Analysis: Autophagic flux is determined by comparing the amount of LC3-II between samples with and without the lysosomal inhibitor. An increase in LC3-II upon inhibitor treatment indicates active flux. If HDAC6 degradation impairs autophagosome-lysosome fusion, the amount of LC3-II will be high even without the inhibitor, and the addition of the inhibitor will cause little further accumulation.[26][27]

References

- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scholars@Duke publication: HDAC6 deacetylation of tubulin modulates dynamics of cellular adhesions. [scholars.duke.edu]

- 7. journals.biologists.com [journals.biologists.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights [mdpi.com]

- 15. HDAC6 Enhances Endoglin Expression through Deacetylation of Transcription Factor SP1, Potentiating BMP9-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HDAC6 Regulates the MRTF-A/SRF Axis and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. HDAC6/aggresome processing pathway importance for inflammasome formation is context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Measurement of microtubule acetylation levels in situ [bio-protocol.org]

- 22. High-Throughput Image-Based Aggresome Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. abcam.com [abcam.com]

- 25. rupress.org [rupress.org]

- 26. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

Navigating the Frontier of Targeted Protein Degradation: An Introductory Guide to HDAC3-PROTACs in the Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of drug discovery and molecular biology, the advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention. Unlike traditional inhibitors, PROTACs are bifunctional molecules designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system. This guide focuses on a specific class of these molecules, those targeting Histone Deacetylase 3 (HDAC3), which for the purpose of this document we will refer to as HDAC3-PROTACs.

It is important to note that the nomenclature in this emerging field is not yet standardized. While the term "Pro-HD3" is not widely established in scientific literature, it conceptually aligns with the function of a PROTAC targeting HDAC3. This guide will provide a comprehensive overview of the core principles, experimental applications, and relevant signaling pathways associated with HDAC3-PROTACs, using data and protocols from published research on molecules with this mechanism of action.

Histone deacetylases are critical enzymes in the regulation of gene expression, and HDAC3, in particular, has been implicated in a variety of diseases, including cancer and inflammatory disorders.[1][2] The ability to specifically degrade HDAC3, rather than just inhibit its enzymatic activity, offers a powerful tool for dissecting its biological functions and presents a promising avenue for therapeutic development.

Mechanism of Action

HDAC3-PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to HDAC3, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands. The PROTAC molecule facilitates the formation of a ternary complex between HDAC3 and the E3 ligase, leading to the ubiquitination of HDAC3. This "tagging" with ubiquitin marks the HDAC3 protein for degradation by the 26S proteasome.

Quantitative Data on Representative HDAC3-PROTACs

The following table summarizes the in vitro performance of several published HDAC3-targeting PROTACs. This data is crucial for selecting the appropriate molecule and concentration for a given experiment.

| PROTAC Name | E3 Ligase Ligand | Target Cell Line | DC50 (Degradation) | IC50 (Inhibition) | Notes | Reference |